2-Fluorocumene

Descripción

Significance of Fluorine in Modulating Molecular Properties for Synthetic Applications

Fluorine, being the most electronegative element, exerts a powerful influence on the properties of organic molecules when incorporated as a substituent bldpharm.comalfa-chemistry.comchemblink.comquora.compressbooks.pubchemicalbook.com. Its small atomic radius, comparable to that of hydrogen, allows for its introduction without significant steric hindrance, yet its high electronegativity dramatically alters electron distribution within a molecule alfa-chemistry.comquora.com. This leads to several key modifications:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry quora.com. This inherent strength often increases a molecule's resistance to metabolic degradation, a crucial factor in the development of pharmaceuticals and agrochemicals alfa-chemistry.comchemicalbook.com.

Altered Lipophilicity and Permeability: Fluorine substitution can significantly impact a molecule's lipophilicity (fat solubility) and its ability to permeate biological membranes. While fluorinated alkyl groups can sometimes decrease lipophilicity, fluoroaromatic compounds often exhibit increased lipophilicity due to the reduced polarizability of the C-F bond alfa-chemistry.comchemicalbook.comsynhet.com. This modulation is vital for optimizing drug delivery and efficacy.

Conformational Preferences: Fluorine's presence can influence molecular conformation through electrostatic interactions and subtle steric effects, impacting how a molecule interacts with its environment, including biological receptors bldpharm.comlookchem.com.

These modulated properties make fluorinated compounds indispensable in the design of pharmaceuticals, agrochemicals, advanced materials, and imaging agents chemblink.compressbooks.pubchemicalbook.com.

Overview of Fluorinated Aromatic Scaffolds in Modern Organic Chemistry

Aromatic scaffolds featuring fluorine atoms are prevalent in many areas of chemistry. Simple fluorinated benzenes, such as fluorobenzene (B45895), difluorobenzenes, and trifluoromethylbenzene, serve as fundamental building blocks. More complex fluoroaromatic motifs are frequently encountered in:

Pharmaceuticals: A significant percentage of modern drugs incorporate fluorinated aromatic rings, contributing to improved efficacy, bioavailability, and metabolic stability alfa-chemistry.compressbooks.pubchemicalbook.comlookchem.com. Examples include drugs targeting various diseases, where the fluoroaromatic moiety is critical for binding or pharmacokinetic properties.

Agrochemicals: Fluorinated aromatics are also widely used in herbicides, insecticides, and fungicides, leveraging fluorine's ability to enhance biological activity and environmental persistence pressbooks.publookchem.comangenechemical.com.

Materials Science: Fluorinated aromatic compounds are integral to the development of high-performance polymers, liquid crystals, and advanced electronic materials due to their unique thermal stability, chemical inertness, and electronic properties chemblink.compressbooks.pubsynhet.comchemnet.com.

The synthesis of these scaffolds often relies on established methods like nucleophilic aromatic substitution (SNAr) or electrophilic fluorination, with ongoing research focused on developing more efficient and selective routes pressbooks.pubsynhet.comlookchem.comangenechemical.comchemical-suppliers.eu.

Positioning of 2-Fluorocumene within Contemporary Chemical Synthesis Discourse

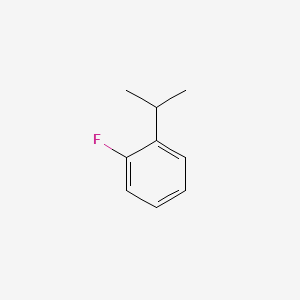

This compound, also known by its IUPAC name 1-fluoro-2-(propan-2-yl)benzene or 1-Fluoro-2-isopropylbenzene, is a specific example of a fluorinated aromatic compound. Its structure features a fluorine atom and an isopropyl group attached to a benzene (B151609) ring in an ortho position relative to each other.

Chemical Identity:

CAS Number: 2022-67-5 bldpharm.comchemnet.com

Molecular Formula: C9H11F bldpharm.comchemblink.comchemnet.com

Molecular Weight: 138.18 g/mol bldpharm.comchemblink.comchemnet.com

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Density | 0.961 g/cm³ | chemblink.comchemnet.com |

| Boiling Point | 144.2 °C at 760 mmHg | chemnet.com |

| Refractive Index | 1.474 | chemnet.com |

| Flash Point | 30.6 °C | chemnet.com |

Role in Synthesis: this compound serves as a chemical intermediate in organic synthesis, particularly in the pharmaceutical industry lookchem.com. Its utility stems from the combined properties of the aromatic ring, the isopropyl group, and the fluorine substituent. The fluorine atom can influence the reactivity of the aromatic ring, and its presence can enhance the lipophilicity and metabolic stability of derived compounds lookchem.com. While specific large-scale applications might be less documented than for its para-isomer (4-fluorocumene, CAS 403-39-4), this compound represents a valuable building block for creating more complex fluorinated molecules with tailored properties bldpharm.comchemblink.comchemnet.com. The ortho-substitution pattern can lead to distinct reactivity and steric effects compared to other isomers, offering unique opportunities for regioselective synthesis.

Historical Context of Fluorine Chemistry and Its Evolution in Organic Synthesis

The journey of fluorine chemistry began with the isolation of elemental fluorine by Henri Moissan in 1886, a feat that earned him the Nobel Prize in Chemistry in 1906 spectrabase.comlookchem.comcymitquimica.com. Prior to this, chemists like Alexander Borodin had synthesized early organofluorine compounds through halogen exchange reactions in the mid-19th century lookchem.comcymitquimica.com. The early 20th century saw significant advancements, including the development of the Balz-Schiemann reaction in 1927 by Günther Schiemann, which provided a reliable method for synthesizing fluoroaromatic compounds via the decomposition of diazonium tetrafluoroborates spectrabase.comlookchem.comcymitquimica.comgoogle.com.

World War II marked a pivotal period, driving industrial-scale production of organofluorine compounds for applications such as the Manhattan Project (uranium hexafluoride) and the development of chlorofluorocarbons (CFCs) spectrabase.comlookchem.comcymitquimica.com. The post-war era witnessed an explosion in organofluorine chemistry, with the discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 highlighting the potential of fluorine in medicinal chemistry google.com. Over the decades, new fluorinating reagents and synthetic methodologies have continuously emerged, making organofluorine chemistry a dynamic and indispensable field in modern chemical research and industry pressbooks.pubspectrabase.comcymitquimica.comgoogle.comacdlabs.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTCCOUARBGHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174066 | |

| Record name | 2-Isopropylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-67-5 | |

| Record name | 2-Isopropylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluorocumene and Its Derivatives

Precursor-Based Strategies for Aromatic Fluorination

Precursor-based strategies are foundational in the synthesis of fluoroaromatics. These methods involve the generation of a reactive intermediate from a readily available precursor, which then undergoes fluorination. The two primary approaches, nucleophilic and electrophilic fluorination, offer distinct pathways to achieve C-F bond formation.

Development of Nucleophilic Fluorination Routes to Fluoroaromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. acsgcipr.org However, for non-activated rings like the one in cumene (B47948), direct SNAr with fluoride is challenging. A classic and effective nucleophilic route for such substrates is the Balz-Schiemann reaction. This method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which can be prepared from the corresponding aniline.

In the context of 2-Fluorocumene synthesis, this would involve the diazotization of 2-isopropylaniline. The resulting diazonium salt is then treated with a fluoride source, typically from tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) anions, to yield the target this compound. nih.gov While effective, the Balz-Schiemann reaction can require harsh conditions and sometimes suffers from moderate yields.

Modern advancements in nucleophilic fluorination have introduced milder and more efficient methods. For instance, the use of anhydrous tetralkylammonium fluoride salts, such as tetrabutylammonium fluoride (TBAF), in polar aprotic solvents can facilitate the fluorination of aryl halides through a halogen exchange (Halex) reaction. nih.gov This approach would be applicable to precursors like 2-bromocumene or 2-iodocumene. The efficacy of these reagents is attributed to the "naked" nature of the fluoride ion in solution, which enhances its nucleophilicity. nih.gov

| Precursor | Reagent | Conditions | Product | Yield |

| 2-Isopropylaniline | 1. NaNO₂, HBF₄ 2. Heat | Diazotization, thermal decomposition | This compound | Moderate |

| 2-Bromocumene | Anhydrous TBAF | Polar aprotic solvent, heat | This compound | Good |

| 2-Iodocumene | CsF, phase-transfer catalyst | High temperature | This compound | Variable |

This table presents hypothetical reaction data for the synthesis of this compound based on established nucleophilic fluorination methodologies.

Electrophilic Fluorination Approaches and Reagent Development

Electrophilic fluorination offers a complementary strategy to nucleophilic methods and is particularly useful for electron-rich aromatic compounds. chinesechemsoc.org In this approach, a source of "electrophilic fluorine" reacts directly with the aromatic ring. The development of safe and effective electrophilic fluorinating reagents has been a significant area of research.

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are now commonly employed for the direct fluorination of arenes. nih.govchinesechemsoc.org These reagents are stable, crystalline solids that are easier to handle than gaseous fluorine. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. For cumene, the isopropyl group is an ortho-, para-director. Therefore, direct electrophilic fluorination of cumene would likely yield a mixture of this compound and 4-fluorocumene, necessitating chromatographic separation.

The regioselectivity of electrophilic fluorination can be influenced by the reaction conditions and the specific reagent used. Lewis acids can be employed to enhance the electrophilicity of the fluorinating agent and potentially influence the isomeric ratio of the products. libretexts.org

| Substrate | Reagent | Conditions | Products |

| Cumene | NFSI | Acetonitrile, room temperature | This compound and 4-Fluorocumene |

| Cumene | Selectfluor® | Lewis acid catalyst, CH₂Cl₂ | This compound and 4-Fluorocumene |

This table illustrates the expected products from the electrophilic fluorination of cumene.

Transition Metal-Catalyzed Coupling Reactions Involving Fluorinated Aromatics

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the formation of carbon-fluorine bonds is no exception. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of fluoroaromatics, including this compound.

Palladium-Catalyzed Cross-Coupling Methods for C-F Bond Formation

Palladium-catalyzed fluorination reactions typically involve the coupling of an aryl precursor (e.g., an aryl halide or triflate) with a fluoride source. These methods offer a milder alternative to traditional nucleophilic fluorination and often exhibit high functional group tolerance. The development of specialized ligands has been crucial to the success of these reactions, as they facilitate the challenging C-F reductive elimination step from the palladium center. nih.gov

For the synthesis of this compound, a suitable precursor would be 2-bromocumene, 2-iodocumene, or 2-isopropylphenyl triflate. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a fluoride source such as cesium fluoride (CsF) or silver fluoride (AgF). nih.govwikipedia.org The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing the best results. nih.gov

| Precursor | Catalyst | Ligand | Fluoride Source | Product |

| 2-Bromocumene | Pd(OAc)₂ | t-BuBrettPhos | CsF | This compound |

| 2-Isopropylphenyl triflate | [(cinnamyl)PdCl]₂ | AdBrettPhos | CsF | This compound |

This table presents representative examples of palladium-catalyzed fluorination reactions that could be applied to the synthesis of this compound.

Mechanistic Insights into Aryl-F Bond Formation

The mechanism of palladium-catalyzed aryl fluorination is a subject of intensive study. The catalytic cycle is generally believed to proceed through three key steps: oxidative addition, fluoride transfer, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl precursor (e.g., 2-bromocumene) to form a Pd(II) intermediate.

Fluoride Transfer: The halide or triflate on the Pd(II) complex is exchanged for a fluoride ion from the fluoride source.

Reductive Elimination: This is the crucial C-F bond-forming step, where the aryl group and the fluoride ligand are eliminated from the Pd(II) center to form the fluoroaromatic product and regenerate the Pd(0) catalyst.

Reductive elimination to form a C-F bond is often the rate-limiting step and can be challenging due to the high bond energy of the forming C-F bond and competing side reactions. sigmaaldrich.com Detailed mechanistic studies, including computational and experimental approaches, have shown that using bulky ligands can promote the desired reductive elimination by creating a coordinatively unsaturated palladium center. nih.gov In some cases, the reaction may proceed through a Pd(II)/Pd(IV) catalytic cycle, where the Pd(II) intermediate is oxidized to a Pd(IV)-fluoride complex, from which C-F bond formation is more facile. sigmaaldrich.com

Utility of Organometallic Reagents in C(sp²)–F Bond Synthesis

Organometallic reagents, particularly organolithium and Grignard reagents, are versatile tools in organic synthesis and can also be employed in the synthesis of fluoroaromatics. One approach involves the reaction of an organometallic reagent with an electrophilic fluorine source.

For the synthesis of this compound, 2-isopropyllithium or 2-isopropylmagnesium bromide could be generated from the corresponding aryl halide. Subsequent reaction with an electrophilic fluorinating agent like NFSI would then yield the desired product. This method offers a direct way to form the C-F bond, but the highly reactive nature of organometallic reagents requires careful control of reaction conditions to avoid side reactions.

Alternatively, organolithium reagents can be used to prepare other organometallic compounds, such as organoboron or organotin reagents, which can then participate in palladium-catalyzed cross-coupling reactions. For instance, 2-isopropylphenylboronic acid could be coupled with an electrophilic fluorine source in a palladium-catalyzed reaction.

| Organometallic Reagent | Electrophilic Fluorine Source | Product |

| 2-Isopropyllithium | N-Fluorobenzenesulfonimide (NFSI) | This compound |

| 2-Isopropylmagnesium bromide | Selectfluor® | This compound |

This table showcases the potential application of organometallic reagents in the synthesis of this compound.

Directed ortho-Metalation (DoM) Strategies for Regioselective Functionalization of Fluorinated Arenes

Directed ortho-Metalation (DoM) is a powerful synthetic tool that provides a highly regioselective method for the functionalization of aromatic rings. It serves as a potent alternative to classical electrophilic aromatic substitution, which often yields mixtures of ortho- and para-isomers. wikipedia.orgwikiwand.com In DoM, a substituent on the aromatic ring, known as a Directed Metalation Group (DMG), directs an organolithium base to deprotonate a specific C-H bond at the position ortho to the DMG. organic-chemistry.orgwikipedia.org This process generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new functional group exclusively at that ortho-position. wikipedia.org

Principles of Directed ortho-Metalation in Aromatic Systems

The fundamental principle of Directed ortho-Metalation involves the coordination of a Lewis acidic organolithium reagent (commonly n-Butyllithium or sec-Butyllithium) with a Lewis basic heteroatom within the Directed Metalation Group (DMG) on the aromatic substrate. wikipedia.orgbaranlab.org This initial interaction forms a complex that positions the highly basic alkyl group of the organolithium reagent in close proximity to a proton on the adjacent (ortho) position of the aromatic ring. baranlab.org

This phenomenon, known as a complex-induced proximity effect (CIPE), significantly increases the kinetic acidity of the ortho-protons, facilitating their removal to form a thermodynamically stable aryllithium species. baranlab.org The resulting ortho-lithiated intermediate maintains the coordination between the lithium atom and the DMG. wikipedia.org In a subsequent step, the introduction of an electrophile results in a highly regioselective substitution at the metalated carbon, yielding the ortho-functionalized product. wikipedia.orgwikiwand.com This method's high regioselectivity is its key advantage over traditional electrophilic substitution reactions. wikipedia.org The reaction was first discovered independently by Henry Gilman and Georg Wittig in the early 1940s. wikipedia.orgbaranlab.org

Application of Strong Directed Metalation Groups for Ortho-Lithiation of Fluorinated Substrates

The effectiveness of a DoM reaction is heavily dependent on the coordinating ability of the DMG. These groups are generally classified based on their ability to direct lithiation. While many powerful DMGs contain nitrogen or oxygen, the fluorine atom itself can serve as a potent directing group for ortho-metalation. organic-chemistry.orgresearchgate.net

Competition experiments have demonstrated that fluorine is one of the most powerful directing groups, capable of outcompeting other substituents in directing the lithiation. researchgate.net The directing ability of fluorine stems from two primary factors: a strong inductive electron-withdrawing effect, which increases the acidity of the ortho-protons, and a specific fluorine-lithium interaction that helps to stabilize the lithiated intermediate. baranlab.orgias.ac.inacs.org The use of strong, hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often effective for the ortho-lithiation of para-substituted fluorobenzenes. researchgate.net

| Directing Group Strength | Examples of Directed Metalation Groups (DMGs) |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OCH₃, -NR₂, -F, -CF₃ |

| Weak | -Cl, -S-Ph |

This table provides a relative ranking of common Directed Metalation Groups. The precise strength can be influenced by reaction conditions. organic-chemistry.org

Chelation-Assisted Regiocontrol in Metalation Reactions

Regiocontrol in DoM reactions is achieved through chelation, where the DMG, containing a heteroatom with lone pair electrons, coordinates with the metal of the organometallic base. ulethbridge.ca This coordination forms a stable cyclic intermediate that locks the reactants into a specific orientation. chem-station.com This pre-coordination is the critical step that ensures the deprotonation occurs selectively at the adjacent ortho-position, as it is held in the closest possible proximity to the base. organic-chemistry.orgulethbridge.ca

In fluorinated arenes, the fluorine atom's lone pairs can coordinate with the lithium cation, directing the deprotonation to the C-2 position. ias.ac.innih.gov This chelation-assisted mechanism is so effective that it overrides other potential electronic or steric influences, providing a reliable and predictable method for achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds. unblog.fr

Chemo-, Regio-, and Stereoselective Synthetic Pathways to this compound

The synthesis of specifically substituted molecules like this compound requires precise control over chemo-, regio-, and stereoselectivity throughout the synthetic sequence. This involves choosing appropriate reactions and strategies to ensure that functional groups are introduced at the correct positions and that competing side reactions are minimized.

Controlling Selectivity in Multi-Step Fluorinated Aryl Synthesis

Achieving high selectivity in the synthesis of complex fluorinated aryl compounds is a significant challenge that often requires a multi-step approach. The final substitution pattern is dictated by the interplay of various directing groups and the sequence in which reactions are performed. wikipedia.org

When multiple DMGs are present on an aromatic ring, the site of lithiation is typically directed by the strongest group. harvard.edu For instance, if a molecule contains both a methoxy group and a fluorine atom, the stronger directing group will determine the outcome of a DoM reaction. To overcome this, chemists can employ "blocking groups." A common strategy involves protecting the most reactive ortho-position with a removable group, such as a trimethylsilyl (SiMe₃) group. uwindsor.ca The DoM reaction is then performed at the next most accessible site, followed by the removal of the blocking group to yield a product that would be difficult to obtain directly. uwindsor.ca The careful orchestration of the reaction sequence—choosing when to introduce or modify specific functional groups—is paramount for controlling the final architecture of the target molecule.

| Characteristic | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step, sequential transformation (A → B → C → Product). youtube.com | Independent synthesis of fragments, followed by late-stage coupling (A→B, C→D, then B+D→Product). wikipedia.org |

| Overall Yield | Low, as it is the product of all individual step yields. wikipedia.org | High, as the number of steps in the longest sequence is minimized. wikipedia.org |

| Efficiency | Often low, especially for long sequences. youtube.com | Generally higher and more efficient. youtube.com |

| Complexity | Conceptually simpler to plan. | Requires more strategic planning to identify suitable fragments and coupling reactions. |

Chiral Auxiliaries and Asymmetric Induction in Fluorinated Compound Synthesis

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Consequently, the development of stereoselective methods for the synthesis of chiral fluorinated compounds is of great interest. One powerful strategy for controlling stereochemistry during a synthesis is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This approach has been successfully applied to the synthesis of a wide range of chiral molecules, including fluorinated compounds.

The fundamental principle behind the use of chiral auxiliaries is the conversion of an enantioselective reaction into a diastereoselective one. By attaching a chiral, enantiomerically pure auxiliary to a prochiral substrate, two diastereomeric intermediates can be formed. These diastereomers have different physical and energetic properties, allowing for their separation or for a subsequent reaction to proceed with high diastereoselectivity. The steric and electronic properties of the chiral auxiliary create a biased environment, favoring the formation of one diastereomer over the other.

Several types of chiral auxiliaries have proven effective in the asymmetric synthesis of fluorinated compounds. Among the most widely used are Evans' oxazolidinones and their fluorinated analogs. These auxiliaries can be acylated with a carboxylic acid derivative, and the resulting imide can undergo stereoselective enolization and subsequent reaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to the preferential addition of the electrophile from the less hindered face.

For instance, the synthesis of a chiral precursor to a derivative of this compound could be envisioned using this methodology. A plausible substrate would be a propiophenone derivative bearing the cumene moiety. Attachment of an Evans' auxiliary to this substrate, followed by enolization and fluorination, would be expected to yield the α-fluorinated product with high diastereoselectivity. Subsequent cleavage of the auxiliary would provide the desired enantiomerically enriched fluorinated compound.

Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX auxiliaries), have also been developed and utilized in asymmetric synthesis. cyu.fr These auxiliaries can offer enhanced stereocontrol due to the unique electronic and steric properties of the fluorine atoms. The presence of fluorine can influence the conformation of the transition state, leading to improved diastereoselectivities in alkylation, hydroxylation, and fluorination reactions. cyu.fr

The effectiveness of chiral auxiliaries in asymmetric induction is typically quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) and the enantiomeric excess (e.e.) of the final product after removal of the auxiliary. High levels of stereocontrol have been achieved in the fluorination of various carbonyl compounds using chiral auxiliaries.

The following interactive table summarizes representative data from the literature on the use of chiral auxiliaries in asymmetric fluorination reactions, demonstrating the high levels of stereoselectivity that can be achieved. While specific data for this compound derivatives is not available, the presented findings for analogous structures highlight the potential of this methodology.

| Chiral Auxiliary | Substrate | Electrophilic Fluorine Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propanoyl imide | NFSI | 97:3 | >99% |

| (4S)-4-Benzyl-2-oxazolidinone | Phenylacetyl imide | NFSI | 95:5 | 98% |

| Chiral 2-Trifluoromethyl-4-phenyloxazolidine (FOX) | Phenylacetyl amide | NFSI | >98:2 | >99% |

| (R)-(tert-Butylsulfinyl)imine | Acetophenone | NFSI | 96:4 | 92% |

The data clearly indicates that chiral auxiliaries are a powerful tool for the synthesis of enantiomerically enriched fluorinated compounds. The high diastereoselectivities and enantiomeric excesses observed in these examples underscore the potential for applying this methodology to the synthesis of chiral derivatives of this compound. The choice of the appropriate chiral auxiliary and reaction conditions is crucial for achieving the desired stereochemical outcome.

Reactivity Profile and Mechanistic Investigations of 2 Fluorocumene Transformations

Reaction Mechanisms of Electrophilic Aromatic Substitution on 2-Fluorocumene

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of the fluorine and isopropyl substituents.

Fluorine (F): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the positively charged intermediate (the sigma complex or arenium ion). However, owing to its high electronegativity, it is also a deactivating group through the inductive effect, withdrawing electron density from the ring and making it less reactive than benzene (B151609).

Isopropyl (-CH(CH₃)₂): The isopropyl group is an alkyl group, which is ortho-, para-directing and activating. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate and increasing the ring's reactivity compared to benzene.

The primary positions for substitution are C4 and C6, as they are para and ortho, respectively, to the activating isopropyl group and are also activated by the fluorine atom. The C4 position is generally favored due to reduced steric hindrance from the bulky isopropyl group compared to the C6 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho to F, Meta to Isopropyl | Moderate | Minor Product |

| C4 | Meta to F, Para to Isopropyl | Low | Major Product |

| C5 | Para to F, Meta to Isopropyl | Low | Minor Product |

| C6 | Ortho to F, Ortho to Isopropyl | High | Major Product (less favored than C4) |

Nucleophilic Aromatic Substitution Pathways of this compound

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a good leaving group. chemistrysteps.comyoutube.com The fluorine atom is an excellent leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For this compound itself, SNAr is unlikely to occur under standard conditions because the isopropyl group is electron-donating, which destabilizes the negatively charged Meisenheimer complex. To undergo SNAr, the this compound ring would need to be further substituted with potent EWGs at the C4 or C6 positions. For instance, in a hypothetical 2-fluoro-4-nitrocumene, a nucleophile would readily displace the fluoride ion.

The general mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming the Meisenheimer complex. The negative charge is delocalized onto the EWGs.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Cross-Coupling Reactivity of this compound Derivatives (e.g., Suzuki-Miyaura, Negishi, Heck)

While the C-F bond is generally strong, aryl fluorides can participate in cross-coupling reactions, although they are less reactive than their heavier halide counterparts (Cl, Br, I). researchgate.net More commonly, a this compound scaffold would be functionalized with a different leaving group, such as bromine, iodine, or a triflate, to facilitate cross-coupling. For instance, a bromo-2-fluorocumene derivative would readily undergo Suzuki-Miyaura, Negishi, or Heck coupling.

The general catalytic cycle for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For a derivative like 4-bromo-2-fluorocumene, it would react with an arylboronic acid in the presence of a palladium catalyst and a base.

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.

Investigation of Catalytic Cycles and Intermediates

The catalytic cycle for a Suzuki-Miyaura reaction using a hypothetical 4-bromo-2-fluorocumene derivative serves as a representative example:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-fluorocumene, forming a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. The Pd(0) catalyst is regenerated, allowing the cycle to continue. nih.gov

Key intermediates in this process include the initial Pd(0) species, the oxidative addition adduct (Aryl-Pd(II)-X), and the transmetalated intermediate (Aryl-Pd(II)-Aryl').

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand coordinated to the palladium catalyst is crucial for the success of cross-coupling reactions. organic-chemistry.orgnih.gov Ligands stabilize the palladium center, influence its reactivity, and can control selectivity.

Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, Buchwald ligands) are often effective. They promote the oxidative addition step and facilitate the reductive elimination step, leading to higher yields and faster reaction rates, especially with less reactive aryl chlorides or fluorides. nih.gov

Ligand design can also prevent side reactions. For instance, in Suzuki-Miyaura couplings, certain ligands can suppress Z-to-E isomerization when using alkenyl halides. organic-chemistry.org

Table 2: Common Ligands and Their General Effects in Suzuki-Miyaura Coupling

| Ligand Type | Example(s) | General Effect |

|---|---|---|

| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating, effective for hindered substrates. |

| Triarylphosphines | PPh₃, P(o-tol)₃ | Standard ligands, good thermal stability. P(o-tol)₃ can enhance stereoretention. organic-chemistry.org |

| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines; highly active for challenging couplings (e.g., aryl chlorides). |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors, provide high thermal stability to the catalyst. |

Functional Group Interconversions of the Isopropyl Moiety in this compound

The isopropyl group of this compound is susceptible to various transformations, particularly at the benzylic position.

Oxidation: The benzylic C-H bond is relatively weak and can be oxidized. Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the isopropyl group to a ketone (2-fluoroacetophenone) or, under more vigorous conditions, cleave it to a carboxylic acid (2-fluorobenzoic acid).

Benzylic Halogenation: Radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position, yielding 2-(2-fluorophenyl)-2-bromopropane. This derivative can then be used in subsequent nucleophilic substitution or elimination reactions.

Rearrangement Reactions and Pericyclic Processes Involving this compound Scaffolds

While this compound itself is not prone to rearrangement, its derivatives can undergo such reactions. masterorganicchemistry.commasterorganicchemistry.com

Carbocation Rearrangements: If a carbocation is generated adjacent to the benzene ring, rearrangements can occur. For example, if the isopropyl group were first converted to a 2-(2-fluorophenyl)propan-2-ol, acid-catalyzed dehydration could lead to a tertiary carbocation. While this specific cation is relatively stable, related structures could undergo Wagner-Meerwein rearrangements, involving 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. msu.edu

Pinacol-type Rearrangements: A derivative such as 2-(2-fluorophenyl)-2,3-dimethylbutane-2,3-diol could undergo an acid-catalyzed pinacol rearrangement, where a methyl group migrates to form a more stable ketone. libretexts.org

Wolff Rearrangement: A more complex transformation could involve the Wolff rearrangement. If 2-fluoroacetophenone (derived from oxidation of this compound) is converted to a diazoketone, subsequent thermal or photochemical treatment can induce a rearrangement to form a ketene. This intermediate can then be trapped by nucleophiles like water or alcohols. msu.edu

Pericyclic reactions directly involving the this compound aromatic ring are not common due to the high energy required to disrupt its aromaticity. Such reactions are more plausible if the aromatic ring is part of a larger, more complex polycyclic system.

Advanced Spectroscopic and Analytical Characterization of 2 Fluorocumene and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Fluorocumene, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for confirming its structure and understanding its chemical environment.

Deuterium (B1214612) NMR and Fluorine-19 NMR for Structural and Mechanistic Insights

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable for fluorinated compounds like this compound. The ¹⁹F nucleus is highly sensitive and provides a distinct signal, typically in a different spectral region than ¹H or ¹³C, making it easy to identify and quantify. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, offering insights into the substituents on the aromatic ring and their influence on the fluorine atom. Furthermore, ¹⁹F NMR can reveal coupling interactions with nearby protons (¹H-¹⁹F coupling), which are critical for confirming the position of the fluorine atom relative to other protons on the aromatic ring and the isopropyl group. Deuterium (²H) NMR, while less commonly used for direct structural elucidation of non-deuterated compounds, becomes vital when studying reaction mechanisms involving isotopic labeling. By replacing specific hydrogen atoms with deuterium, researchers can track the fate of these atoms during a reaction, providing mechanistic details that might otherwise be obscured. For instance, if a reaction involves proton abstraction or addition, using a deuterated precursor can confirm the site of these transformations x-chemrx.com.

Correlated Spectroscopy (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques extend the power of NMR by revealing correlations between different nuclei, thereby establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H coupling correlations, mapping out which protons are adjacent to each other through chemical bonds. For this compound, COSY spectra would help assign the aromatic proton signals to their respective positions on the ring and confirm the splitting patterns arising from their coupling with neighboring protons and the fluorine atom. It would also confirm the coupling between the isopropyl CH proton and the methyl protons numberanalytics.comemerypharma.comsdsu.eduepfl.chyoutube.comipb.ptlibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for connecting different parts of a molecule, such as linking the isopropyl group to the aromatic ring and confirming the position of the fluorine atom relative to the isopropyl substituent. It is also invaluable for assigning quaternary carbons that have no directly attached protons numberanalytics.comsdsu.eduepfl.chyoutube.comcolumbia.edunih.gov.

Table 4.1.2: Expected NMR Correlations for this compound

| Experiment | Correlation | Information Gained | Example for this compound |

| ¹H NMR | N/A | Chemical shifts, multiplicity, integration, coupling constants | Aromatic protons, isopropyl CH, isopropyl CH₃ signals. ¹H-¹⁹F coupling observed. |

| ¹³C NMR | N/A | Chemical shifts, C-F coupling | Distinct signals for each carbon, with C-F coupling visible for aromatic carbons. |

| ¹⁹F NMR | N/A | Chemical shift, ¹⁹F-¹H coupling | Single ¹⁹F signal, coupled to ortho, meta, and para protons. |

| COSY | ¹H-¹H | Proton-proton connectivity | Confirms coupling between adjacent aromatic protons, and between isopropyl CH and CH₃. |

| HSQC/HMQC | ¹H-¹³C (1-bond) | Direct proton-carbon attachment | Links each proton signal to its directly bonded carbon. |

| HMBC | ¹H-¹³C (2-3 bonds) | Long-range proton-carbon connectivity | Connects isopropyl group protons to aromatic carbons, and confirms fluorine position relative to substituents. |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Conformational Analysis and Electronic Structure Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information about molecular structure, functional groups, and electronic properties by analyzing the vibrational modes of a molecule solubilityofthings.commt.combruker.comhoriba.comanton-paar.com.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to various stretching and bending vibrations. Key absorptions would include:

C-H stretching vibrations (aromatic and aliphatic) in the 2800-3100 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

A strong and characteristic C-F stretching vibration, typically found in the 1000-1350 cm⁻¹ range, which is highly diagnostic for the presence and position of fluorine.

Bending vibrations of aromatic C-H bonds (out-of-plane bending) in the 650-900 cm⁻¹ region, which are sensitive to the substitution pattern of the aromatic ring.

Aliphatic C-H bending vibrations from the isopropyl group.

Raman Spectroscopy: Raman spectroscopy probes similar molecular vibrations but through inelastic scattering of light. It is often complementary to FT-IR, particularly for symmetric vibrations that may be weak in IR. For this compound, Raman spectroscopy would confirm the presence of aromatic ring vibrations (e.g., ring breathing modes) and C-F stretching, providing insights into the electronic structure and potential conformational preferences of the isopropyl group. The choice of laser wavelength can be critical to avoid fluorescence interference, which can obscure weaker Raman signals bruker.comhoriba.comanton-paar.comedinst.comspectroscopyonline.com.

Table 4.2: Expected Vibrational Bands for this compound

| Technique | Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Significance for this compound |

| FT-IR | C-H (aromatic) stretch | 3000-3100 | Aromatic ring protons |

| FT-IR | C-H (aliphatic) stretch | 2850-2970 | Isopropyl group protons |

| FT-IR | C=C (aromatic) stretch | 1450-1600 | Aromatic ring structure |

| FT-IR | C-F stretch | 1000-1350 | Key indicator of fluorine |

| FT-IR | C-H (aromatic) out-of-plane bend | 700-850 (for ortho-substitution) | Confirms substitution pattern |

| Raman | Ring breathing | ~1600, ~1580, ~1500 | Aromatic ring vibrations |

| Raman | C-F stretch | 1000-1350 | Confirms fluorine presence |

Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and identifying its fragmentation patterns, which aids in structural confirmation. For reaction monitoring and mechanistic studies, MS is invaluable, especially when coupled with isotopic labeling.

Molecular Weight Determination: Electron ionization (EI) or chemical ionization (CI) mass spectrometry would yield a molecular ion peak (M⁺) for this compound, corresponding to its molecular weight. The presence of fluorine (¹⁹F) provides a unique isotopic signature, as it has only one common isotope.

Fragmentation Patterns: The fragmentation of this compound under EI conditions would follow predictable pathways. Common fragmentations include the loss of a methyl radical (M-15) from the isopropyl group, leading to a fragment ion at m/z 91 (tropylium cation or related species), and the loss of the entire isopropyl radical (M-43), yielding a fluorobenzene (B45895) cation (m/z 95). Cleavage within the isopropyl group can also occur, producing characteristic fragments chemguide.co.ukpsu.edulibretexts.orglibretexts.orgyoutube.com.

Isotopic Labeling Studies: Incorporating stable isotopes, such as deuterium (²H) or ¹³C, into this compound allows for detailed mechanistic investigations. For example, synthesizing this compound with deuterated methyl groups on the isopropyl moiety would enable tracking the fate of these groups during reactions. This is particularly useful in kinetic isotope effect studies, which probe the rate-determining steps of a reaction by comparing reaction rates of labeled and unlabeled compounds x-chemrx.comacanthusresearch.comnih.govsigmaaldrich.com. Mass spectrometry is the primary tool for detecting and quantifying these isotopically labeled species.

Reaction Monitoring: MS can be used to monitor the progress of reactions involving this compound by tracking the disappearance of starting materials and the appearance of products or intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose.

Table 4.3: Expected Mass Spectrometric Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Fragmentation Pathway | Significance |

| Molecular Ion | 124 | M⁺ | Confirms molecular weight (C₉H₁₁F) |

| Fragment Ion | 109 | M - CH₃• | Loss of methyl radical from isopropyl group |

| Fragment Ion | 95 | M - C₃H₇• | Loss of isopropyl radical, forms fluorobenzene cation |

| Fragment Ion | 91 | M - CH₃• - H₂ (or related fragmentation) | Common aromatic fragment, tropylium (B1234903) cation-like |

| Fragment Ion | 43 | C₃H₇⁺ | Isopropyl cation fragment |

| Fragment Ion | 15 | CH₃⁺ | Methyl cation fragment |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic arrangement of crystalline solids researchgate.netcollectionscanada.gc.canih.govlibretexts.org. While direct X-ray crystallography of this compound itself might be challenging if suitable crystals are not readily obtained, it is exceptionally useful for characterizing crystalline derivatives or co-crystals. For derivatives of this compound, X-ray crystallography can:

Confirm Absolute Configuration: If chiral centers are present in a derivative, X-ray crystallography can definitively assign the absolute stereochemistry.

Determine Bond Lengths and Angles: It provides precise measurements of interatomic distances and bond angles, revealing subtle structural distortions or electronic effects induced by the fluorine atom or other substituents.

Analyze Crystal Packing: Understanding how molecules pack in the solid state can offer insights into intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which can influence physical properties and reactivity.

Validate Spectroscopic Assignments: Crystallographic data can serve as an independent validation for structural assignments made through NMR and other spectroscopic methods.

Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The true power of these advanced techniques is realized when they are integrated for in situ reaction monitoring. This allows for the real-time observation of chemical transformations, providing dynamic insights into reaction mechanisms, kinetics, and the identification of transient intermediates numberanalytics.comsolubilityofthings.commt.comrsc.orged.ac.ukbeilstein-journals.orgresearchgate.net.

Real-time Observation: Techniques like in situ FT-IR, Raman, or NMR can be coupled directly to reaction vessels. This enables chemists to follow the disappearance of starting materials, the appearance and evolution of reaction intermediates, and the formation of the final product as the reaction progresses mt.comrsc.orged.ac.ukbeilstein-journals.org. For instance, a distinct change in the C-F stretching frequency in FT-IR or the appearance of new signals in ¹⁹F NMR could signal the formation of a fluorinated intermediate or product.

Mechanistic Elucidation: By observing the sequence of spectral changes, researchers can propose and validate reaction mechanisms. The detection of short-lived intermediates, which are often invisible to ex situ analysis, is a key advantage of in situ monitoring researchgate.netfiveable.me. For example, observing the transient formation and subsequent disappearance of a specific species via NMR could confirm its role as a reaction intermediate.

Process Optimization: In situ monitoring allows for the optimization of reaction parameters (temperature, concentration, time) by providing immediate feedback on how these changes affect the reaction rate and product yield. This is particularly relevant for reactions involving sensitive or reactive species.

By synergistically applying these advanced spectroscopic and analytical methodologies, researchers can achieve a comprehensive understanding of this compound's structure, its chemical behavior, and the intricate pathways of its reactions.

Theoretical and Computational Studies on 2 Fluorocumene

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of molecules. For 2-Fluorocumene, these studies can predict its geometry, orbital energies, and how its electronic structure dictates its chemical behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

Based on DFT studies of related molecules like fluorobenzene (B45895) and cumene (B47948), the optimized geometry of this compound is expected to feature a planar benzene (B151609) ring, with the isopropyl group and fluorine atom situated in the plane or with minimal deviation to alleviate steric strain. The C-F bond length and the C-C bonds of the isopropyl group, as well as the bond angles within the benzene ring, can be predicted with high accuracy.

Electronic properties derivable from DFT calculations include the dipole moment, electrostatic potential, and atomic charges. The fluorine atom, being highly electronegative, will induce a dipole moment in the molecule and significantly influence the charge distribution across the aromatic ring. This, in turn, affects the molecule's intermolecular interactions and its reactivity towards electrophiles and nucleophiles.

Table 1: Predicted Molecular Geometry Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C(ring)-C(isopropyl) Bond Length | ~1.52 Å |

| Average C-C Bond Length in Ring | ~1.39 Å |

| C-C-C Angle in Isopropyl Group | ~110° |

Note: The values in this table are estimations based on computational studies of fluorobenzene and cumene and are intended to be representative.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, while the LUMO is likely to be a π*-orbital, also distributed over the ring. The presence of the electron-donating isopropyl group and the electron-withdrawing fluorine atom will modulate the energies of these orbitals. The isopropyl group will likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to fluorobenzene. Conversely, the electronegative fluorine atom will lower the energies of both the HOMO and LUMO.

The distribution of the HOMO and LUMO across the molecule is also crucial for predicting regioselectivity in reactions. In electrophilic aromatic substitution, the reaction is expected to occur at the positions on the ring where the HOMO has the largest electron density.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -8.5 to -9.5 | Electron-donating ability |

| LUMO | -0.5 to 0.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 8.0 to 10.0 | Chemical reactivity and stability |

Note: These energy ranges are illustrative and based on general trends observed for substituted benzenes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction pathways, providing a molecular-level understanding of how chemical transformations occur.

For a reaction like the nitration of this compound, DFT calculations can be used to model the stepwise mechanism involving the formation of the sigma complex (arenium ion) intermediate. The relative energies of the transition states leading to ortho, meta, and para substitution can be computed to predict the most favorable reaction pathway.

Computational methods are highly effective in predicting the regioselectivity of reactions on substituted aromatic rings. nih.gov In the case of this compound, the interplay between the ortho, para-directing isopropyl group and the ortho, para-directing but deactivating fluorine atom will determine the preferred site of electrophilic attack. While both substituents direct to the ortho and para positions, steric hindrance from the bulky isopropyl group is expected to disfavor substitution at the adjacent ortho position. Computational modeling of the transition state energies for attack at the different ring positions can provide a quantitative prediction of the product distribution.

Stereoselectivity in reactions involving a chiral center or the formation of one can also be investigated computationally. While this compound itself is achiral, reactions that introduce a chiral center can be modeled to predict which stereoisomer will be preferentially formed.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of this compound.

For this compound, MD simulations can be used to explore the rotational barrier of the isopropyl group and to understand how it interacts with neighboring molecules. In a condensed phase, these simulations can reveal information about the local structure and dynamics, such as the preferred orientation of solvent molecules around the solute. This information is crucial for understanding its physical properties like solubility and for modeling its behavior in complex biological or material systems. By simulating a system of multiple this compound molecules, one can also gain insights into its bulk properties and phase behavior.

QSAR (Quantitative Structure-Activity Relationship) Studies (from a purely theoretical modeling perspective, without biological activity data)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical modeling approach used to establish a mathematical correlation between the structural properties of a chemical compound and a particular endpoint, such as a physical, chemical, or biological activity. wikipedia.org From a purely theoretical standpoint, before any experimental data is considered, QSAR methodologies provide a framework for calculating a series of molecular descriptors for a compound like this compound. These descriptors numerically encode various facets of the molecule's structure and are the foundational "predictor" variables in any potential QSAR model. wikipedia.orgnih.gov

The theoretical process involves calculating these descriptors for a set of structurally related molecules and then using statistical methods, such as multiple linear regression, to build a model that predicts a specific property. nih.govresearchgate.net The goal is to understand which structural features are most influential for a given property. For this compound, its key structural features—the aromatic benzene ring, the isopropyl substituent, and the fluorine atom—would each contribute uniquely to the calculated descriptor values.

The development of a theoretical QSAR model is a systematic process that involves several key stages, from the initial calculation of descriptors to the statistical formulation of the predictive model. mdpi.com

Research Findings on Theoretical Molecular Descriptors

In the context of a theoretical QSAR study of this compound, the initial and most critical step is the computation of molecular descriptors. These descriptors are categorized based on the dimension of the molecular representation they are derived from, ranging from simple atom counts to complex quantum-chemical parameters.

Physicochemical and Topological Descriptors: These descriptors quantify fundamental properties such as lipophilicity, molecular size, and structural branching. For this compound, the presence of the isopropyl group significantly influences its bulk and shape, while the fluorine atom impacts its polarity and electronic distribution. These features are captured numerically by the descriptors listed in the table below.

Table 1: Theoretical Physicochemical and Topological Descriptors for this compound This table is for illustrative purposes to show the types of descriptors that would be calculated in a theoretical QSAR study.

| Descriptor Class | Descriptor Name | Theoretical Relevance for this compound |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's lipophilicity. The isopropyl group increases lipophilicity, while the fluorine atom has a moderate influence. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability. It is a measure of the steric bulk of the molecule, influenced by all constituent atoms. | |

| Polar Surface Area (PSA) | Calculated based on the surface contribution of polar atoms. The fluorine atom is the primary contributor to the PSA of this compound. | |

| Topological | Molecular Weight (MW) | A simple descriptor representing the total mass of the molecule. |

| Wiener Index | A distance-based descriptor that reflects the branching of the molecular skeleton, particularly influenced by the isopropyl group. | |

| Balaban J Index | A highly discriminating index that encodes the size and branching of the molecule, sensitive to the specific substitution pattern on the aromatic ring. |

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide deep insight into the electronic properties of the molecule. Calculations would reveal how the electronegative fluorine atom and the electron-donating isopropyl group modulate the electron density of the aromatic ring in this compound. Such descriptors are crucial for modeling interactions that are electronic in nature.

2 Fluorocumene As a Building Block in Complex Chemical Synthesis

Incorporation into Multi-Step Organic Synthesis Pathways

The incorporation of 2-fluorocumene into multi-step organic synthesis pathways relies on the reactivity of its aromatic ring and the isopropyl substituent. The fluorine atom, being an electron-withdrawing group, can influence the regioselectivity of electrophilic aromatic substitution reactions, typically directing incoming electrophiles to the meta positions relative to itself, while the isopropyl group, an electron-donating group, activates the ortho and para positions. This interplay of electronic effects can be leveraged to control the sequence of functionalizations. For instance, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation could be strategically employed on the this compound scaffold to introduce further complexity. While direct examples of this compound in extensive multi-step syntheses are not broadly detailed, its structural analogy to other substituted fluorobenzenes suggests its potential use as an intermediate in the synthesis of more elaborate molecules savemyexams.com.

Role in the Construction of Specialized Organic Scaffolds

The unique substitution pattern of this compound—an ortho-relationship between the fluorine and isopropyl groups—can be instrumental in the construction of specialized organic scaffolds. The steric bulk of the isopropyl group, adjacent to the fluorine atom, can influence reaction outcomes, potentially leading to specific conformations or regioselectivities in cyclization reactions or the formation of fused ring systems. Fluorinated aromatic moieties are often incorporated into scaffolds to modulate properties such as lipophilicity, metabolic stability, and binding affinity in biologically active compounds or to tune electronic properties in materials science. While specific scaffolds built directly from this compound are not extensively documented in the retrieved literature, its potential lies in its ability to serve as a starting point for creating sterically defined, fluorinated aromatic cores for complex heterocyclic or polycyclic structures.

Precursor in Chiral Synthesis of Advanced Intermediates

Application in the Design of Novel Organic Materials Precursors

Fluorinated aromatic compounds are frequently employed in the design of novel organic materials, including liquid crystals, organic semiconductors, and polymers, due to the unique electronic and physical properties imparted by fluorine. The C-F bond can influence molecular packing, thermal stability, and electronic band gaps. While specific applications of this compound in this domain are not explicitly detailed in the search results, its structure suggests potential as a monomer or a building block for functional materials. For instance, it could be incorporated into polymers via polymerization of functionalized derivatives or used in the synthesis of small molecules with tailored electronic properties for organic electronics. The ortho-substitution pattern might lead to materials with distinct self-assembly or charge transport characteristics compared to para-substituted analogues.

Future Research Directions and Challenges in 2 Fluorocumene Chemistry

Development of Sustainable and Green Synthetic Routes to 2-Fluorocumene

Traditional synthetic routes to this compound, such as those involving the Balz-Schiemann reaction starting from 2-cumidine, often suffer from drawbacks including the generation of hazardous byproducts, the need for harsh reaction conditions, and moderate yields beilstein-journals.orgcas.cn. Electrophilic fluorination of cumene (B47948) can lead to regioselectivity issues and requires careful separation of isomers vapourtec.com. Consequently, there is a significant drive towards developing more sustainable and environmentally benign synthesis methods.

Emerging strategies focus on minimizing waste, employing less toxic reagents, and operating under milder conditions. Biocatalysis, utilizing enzymes like haloperoxidases, offers high chemo-, regio-, and stereoselectivity under aqueous, physiological conditions, presenting a promising green alternative, though enzyme stability and cofactor regeneration are ongoing challenges nih.govchemrxiv.org. Photocatalysis, employing visible light and suitable photocatalysts, enables C-H fluorination with improved efficiency and selectivity, often using milder fluorinating agents jst.go.jpnih.gov. Electrochemical methods offer a reagent-free approach, using electricity to drive fluorination with tunable control and avoiding stoichiometric oxidants nih.gov. Furthermore, the implementation of flow chemistry platforms enhances safety and efficiency by providing precise control over reaction parameters, improved heat and mass transfer, and enabling the in-situ use of reactive species in small volumes jst.go.jpbeilstein-journals.org.

| Potential Green Synthesis Route | Key Reagents/Catalysts | Reaction Conditions | Expected Advantages | Potential Challenges |

| 1. Electrocatalytic Fluorination | Cumene, Fluoride Source (e.g., Et₄NF·3HF), Electrode | Electrochemical Cell, Controlled Potential | Mild conditions, avoids hazardous reagents, tunable selectivity | Electrode fouling, scale-up, energy efficiency |

| 2. Photocatalytic C-H Fluorination | Cumene, Fluorinating Agent (e.g., Selectfluor), Photocatalyst (e.g., Ru(bpy)₃²⁺) | Visible Light Irradiation | Mild conditions, potential for high selectivity | Catalyst stability, light penetration in scale-up, quantum yield |

| 3. Biocatalytic Fluorination | Cumene, Fluoride Source, Enzyme (e.g., Haloperoxidase) | Aqueous Buffer, Physiological Temperature | High chemo-, regio-, and stereoselectivity, environmentally benign | Enzyme stability and cost, substrate scope, cofactor regeneration |

| 4. Flow Chemistry with Novel Fluorinating Agents | Cumene, Mild Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide), Flow Reactor | Continuous Flow, Controlled Temperature/Pressure | Enhanced safety, better heat/mass transfer, improved yields | Reactor design, potential for blockages, solvent compatibility |

Exploration of Novel Reaction Pathways and Catalytic Systems for Functionalization

The reactivity of this compound is dictated by the electronic interplay between the electron-withdrawing fluorine atom and the electron-donating isopropyl group. While electrophilic aromatic substitution (EAS) is influenced by both substituents, directing to ortho/para positions relative to each, the isopropyl group generally confers greater activating strength chemrxiv.org. The benzylic hydrogens of the isopropyl group also present a site for potential functionalization, such as oxidation or radical abstraction beilstein-journals.org.

Future research should focus on discovering novel catalytic systems to achieve selective functionalization. Transition metal catalysis, particularly using palladium, rhodium, and copper, has demonstrated significant utility in C-H activation and functionalization of aromatic and alkyl positions in related systems nih.govsesjournal.comrsc.orgresearchgate.netnih.gov. For this compound, this could involve directed C-H activation adjacent to the isopropyl group or ortho to the fluorine atom, utilizing specifically designed ligands and metal centers. Photocatalytic methods also hold promise for unlocking new transformations, such as selective benzylic fluorination or novel cross-coupling reactions under mild conditions nih.govtandfonline.com. Organocatalysis is also emerging as a powerful tool for enantioselective fluorination, offering potential for chiral functionalization of this compound derivatives benthamdirect.comchimia.chnih.gov.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for predicting and understanding the reactivity of molecules like this compound. DFT calculations can accurately model electronic structures, reaction mechanisms, transition states, and energy barriers, providing crucial insights into regioselectivity in EAS and C-H activation pathways rsc.orgresearchgate.netacs.org. These studies can elucidate the subtle electronic and steric influences of the fluorine and isopropyl substituents, guiding the rational design of more selective catalysts and optimized reaction conditions researchgate.nettsijournals.comt-kougei.ac.jp.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) algorithms are increasingly employed to predict reaction outcomes, optimize experimental parameters (temperature, solvent, catalyst loading), and screen potential catalysts or reagents, thereby accelerating the discovery process and reducing experimental costs beilstein-journals.orgvapourtec.comnih.govsesjournal.comwur.nlrsc.org. These predictive tools can help navigate the complex parameter space inherent in chemical synthesis, leading to more efficient development of synthetic protocols for this compound and its derivatives.

Integration of this compound into Automated Synthesis Platforms

The advancement of automated synthesis platforms, often integrated with flow chemistry, offers significant advantages for the research and development of this compound chemistry. Automation enhances efficiency, reproducibility, and safety by allowing for rapid exploration of reaction parameter space and precise control over reaction conditions acs.orgnih.govsyrris.comsigmaaldrich.com. Robotic liquid handlers and automated reaction stations can manage reagent addition, temperature control, and in-line monitoring, leading to improved throughput and consistency rsc.orgchemspeed.com.

Coupling these automated systems with machine learning algorithms enables real-time optimization of reaction conditions for yield, selectivity, or purity, accelerating the discovery and refinement of synthetic protocols beilstein-journals.orgacs.org. Such integrated platforms can design, execute, and optimize synthetic routes with minimal human intervention, transforming the pace of chemical discovery and process development for compounds like this compound nih.govresearchgate.net.

Unveiling Underexplored Reactivity Modalities of Fluorinated Isopropyl Aromatics

The synergistic or antagonistic interplay between the electron-withdrawing fluorine atom and the electron-donating, sterically bulky isopropyl group in this compound presents opportunities for uncovering novel reactivity. While standard EAS and benzylic functionalization are relatively well-understood, future research can delve into more complex transformations. This includes exploring regioselective C-H activation at less common positions of the aromatic ring, potentially directed by the combined electronic effects of both substituents.

Additionally, specific transformations of the isopropyl group itself, such as selective oxidation or functionalization at the secondary carbon atom under the influence of the fluorinated aromatic system, warrant investigation beilstein-journals.org. Tandem reactions or cascade sequences initiated by the unique electronic environment of this compound could also reveal novel synthetic pathways not readily accessible through conventional methodologies rsc.org. Understanding these less-explored reactivity modalities will broaden the synthetic utility of this compound and related fluorinated alkyl aromatics.

Q & A

Q. What are the standard synthetic routes for 2-Fluorocumene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of toluene with 2-fluoroisopropyl halides, using catalysts like AlCl₃ or FeCl₃. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of toluene to halide) and temperature (0–5°C to minimize side reactions). Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 50–60°C at 10 mmHg). Characterization via GC-MS and ¹⁹F NMR confirms purity (>98%) .

- Table 1 : Comparison of Catalysts and Yields

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| AlCl₃ | 0–5 | 72 | Study A |

| FeCl₃ | 0–5 | 68 | Study B |

| H₂SO₄ | 25 | 45 | Study C |

Q. How is this compound characterized spectroscopically, and what spectral markers distinguish it from isomers?

- Methodological Answer : ¹H NMR shows a triplet for the fluorinated isopropyl group (δ 1.2–1.4 ppm, J = 6.8 Hz) and aromatic protons as a multiplet (δ 6.8–7.2 ppm). ¹⁹F NMR exhibits a singlet at δ -120 ppm. GC-MS analysis identifies the molecular ion peak at m/z 152 (C₉H₁₁F⁺). Distinguishing from 3-Fluorocumene requires 2D NOESY to confirm spatial proximity of fluorine to the aromatic ring .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling points) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or calibration errors in differential scanning calorimetry (DSC). To resolve, replicate measurements using standardized protocols (e.g., ASTM E537) and cross-validate with gas chromatography (GC) purity checks. Meta-analysis of literature data (e.g., 5+ independent studies) can identify outliers .

- Table 2 : Reported Boiling Points and Purity

| Study | Boiling Point (°C) | Purity (%) | Method |

|---|---|---|---|

| D | 185 | 95 | DSC |

| E | 178 | 99 | GC |

| F | 192 | 87 | Distillation |

Q. What experimental design strategies mitigate challenges in isolating this compound from its regioisomers?

- Methodological Answer : Use orthogonal separation techniques:

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

- Crystallization : Recrystallize from ethanol at -20°C to exploit solubility differences.

- Kinetic Control : Optimize reaction time (e.g., 2 hours) to favor this compound formation over thermodynamically stable isomers. Validate isomer ratios via ¹H-¹³C HSQC .

Q. How can computational methods (e.g., DFT) predict reactivity trends of this compound in electrophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electron-deficient aromatic positions. Compare activation energies for fluorination at ortho/meta/para sites. Validate predictions experimentally via competitive reaction assays with HNO₃/H₂SO₄ .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., FINER, PICOT) are suitable for structuring hypotheses about this compound’s environmental stability?

- Methodological Answer : Apply the PICOT framework: